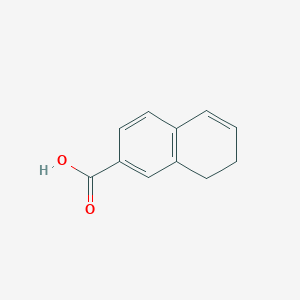

7,8-dihydronaphthalene-2-carboxylic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1,3,5-7H,2,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNYJZJSGMBUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dihydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene-2-carboxylic acid. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure selective hydrogenation at the 7th and 8th positions without affecting the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to achieve high efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further enhance the production process.

Chemical Reactions Analysis

Oxidation Reactions

DHNCA undergoes oxidation at both the aromatic ring and the carboxylic acid group:

a. Ring Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in alkaline medium or molecular oxygen (O₂) with catalytic systems .

-

Products : Naphthalene-2,3-dicarboxylic acid (from full oxidation) or quinone derivatives (e.g., 5,8-dioxo-5,8-dihydronaphthalene-2-carboxylic acid) .

-

Mechanism : Radical-mediated oxidation pathways generate reactive oxygen species (ROS), leading to hydroxylation or ketone formation.

b. Carboxylic Acid Oxidation

-

Reagents/Conditions : Strong oxidizers like chromium trioxide (CrO₃) in acidic media.

-

Products : Decarboxylation to 7,8-dihydronaphthalene derivatives or ketone formation .

Reduction Reactions

The dihydronaphthalene core facilitates selective hydrogenation:

Mechanistic studies indicate palladium-catalyzed hydrogenation proceeds via π-allyl intermediates, while borohydride reductions target carbonyl byproducts .

Cycloaddition and Diels-Alder Reactions

The conjugated diene system in DHNCA participates in intramolecular Diels-Alder (DDA) reactions:

Example :

textDHNCA derivative → MWI → ADHN lactone (16)

Solvent polarity critically influences product selectivity, with DMF favoring lactones over arylnaphthalenes .

Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution:

a. Halogenation

-

Reagents : SOCl₂ or PCl₅ converts –COOH to acyl chloride, enabling subsequent amidation or esterification .

-

Example : Acyl chloride intermediate → Friedel-Crafts acylation → benzosuberone derivatives (80% yield) .

b. Carboxylation

Biological Activity and Mechanistic Implications

DHNCA derivatives exhibit bioactivity via ROS generation and enzyme modulation:

-

Anticancer Activity : IC₅₀ values of 0.93–3.73 µM against MCF-7 cells .

-

Tubulin Inhibition : Disruption of microtubule assembly (IC₅₀ < 5 µM) .

Table: Cytotoxic Activity of DHNCA Derivatives

| Derivative | Target Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Thiazole-DHNCA hybrid | MCF-7 | 0.93 | Tubulin polymerization |

| Chromene analog | HeLa | 2.45 | ROS induction |

Scientific Research Applications

Scientific Research Applications of 7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid

7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid is a chemical compound with a molecular formula of and a molecular weight of 206.19 g/mol. This compound and its derivatives are valuable in scientific research due to their potential biological activities and diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid can be synthesized through various methods, including the hydroxylation of naphthalene derivatives using bioconversion techniques with Escherichia coli. Industrial production methods may involve chemical synthesis routes using specific reagents and catalysts to functionalize the naphthalene core, with detailed reaction conditions often proprietary.

Chemical Reactions

This compound undergoes several chemical reactions due to its hydroxyl and carboxylic acid groups:

- Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

- Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the naphthalene ring.

- Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.

Applications in Scientific Research

7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid has a wide range of applications in scientific research:

- Chemistry: It serves as a building block in organic synthesis for creating complex molecules.

- Biology: Derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Research is ongoing to explore potential therapeutic applications, particularly in drug development.

- Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 7,8-dihydronaphthalene-2-carboxylic acid and related compounds, focusing on molecular structure, functional groups, and properties:

Key Observations:

Hydrogenation and Solubility :

- Fully saturated derivatives like 5,6,7,8-tetrahydro-2-naphthoic acid exhibit higher lipophilicity, making them suitable for lipid-based formulations, whereas partially saturated analogs (e.g., 7,8-dihydro) retain some aromatic character for π-π interactions .

- Chlorinated and oxo-substituted derivatives (e.g., 6,7-dichloro-5,8-dioxo) show enhanced acidity and reactivity due to electron-withdrawing effects .

Functional Group Impact: The amino group in 8-amino-5,6,7,8-tetrahydro-2-carboxylic acid introduces basicity, enabling salt formation and zwitterionic behavior in physiological conditions . The azido group in 6-(5-azido-...)naphthalene-2-carboxylic acid facilitates bioorthogonal reactions, critical in targeted drug delivery systems .

Hazard Profiles: 8-Oxo derivatives pose higher risks (e.g., H302, H315) due to ketone-mediated irritation, whereas amino analogs lack significant hazards .

Biological Activity

7,8-Dihydronaphthalene-2-carboxylic acid (DHNCA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of DHNCA and its derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of DHNCA typically involves various chemical reactions that modify naphthalene derivatives. For instance, a recent study highlighted the use of thiazole derivatives in conjunction with DHNCA to enhance biological activity against cancer cell lines. The synthesized compounds were characterized using spectroscopic methods such as NMR and mass spectrometry, confirming their structures and purity .

Anticancer Activity

DHNCA and its derivatives have shown promising results in anticancer assays. A study reported that several compounds derived from DHNCA exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells, with IC50 values ranging from 0.93 to 3.73 µM, indicating their potential as effective anticancer agents .

Table 1: Cytotoxic Activity of DHNCA Derivatives Against MCF-7 Cells

Additionally, DHNCA has been evaluated for its ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. Compounds related to DHNCA demonstrated IC50 values less than 5 µM in inhibiting tubulin assembly, showcasing their potential as vascular disrupting agents (VDAs) .

Antimicrobial Activity

The antimicrobial properties of DHNCA have also been investigated. In vitro studies indicated that certain derivatives exhibited significant activity against various bacterial strains, suggesting their potential application in treating infections .

Table 2: Antimicrobial Activity of DHNCA Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 | |

| Compound B | Escherichia coli | 25 |

Anti-inflammatory Activity

Research into the anti-inflammatory effects of DHNCA has yielded positive results as well. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating their potential for treating inflammatory diseases .

Case Studies

One notable case study involved the evaluation of a series of dihydronaphthalene analogues for their anticancer activity against various human cancer cell lines including ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145). The results demonstrated that several compounds had IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin, highlighting the efficacy of DHNCA derivatives in cancer treatment .

Q & A

Basic: What are the standard synthetic routes for 7,8-dihydronaphthalene-2-carboxylic acid, and how are reaction conditions optimized?

Answer:

The synthesis typically involves catalytic hydrogenation of 2-naphthoic acid derivatives using palladium or platinum catalysts under hydrogen gas (1–3 atm, 60–80°C) . Alternatively, Friedel-Crafts acylation of dihydronaphthalene precursors with chloroformic acid derivatives in the presence of Lewis acids (e.g., AlCl₃) is employed . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. toluene) and monitoring reaction progress via TLC or HPLC to minimize over-reduction or side-product formation.

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm hydrogenation of the naphthalene ring and carboxylic acid position (δ ~170 ppm for COOH in ¹³C NMR) .

- IR spectroscopy to identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular weight validation (C₁₁H₁₀O₂, exact mass 174.0681) .

Advanced: How can reaction conditions be tailored to minimize byproducts during the hydrogenation of 2-naphthoic acid derivatives?

Answer:

Byproduct formation (e.g., over-reduction to decalin derivatives) is mitigated by:

- Catalyst selection : Pd/C at lower pressures (1–2 atm) reduces over-hydrogenation risks compared to PtO₂ .

- Temperature control : Maintaining 60–70°C prevents thermal decomposition.

- Solvent optimization : Polar aprotic solvents (e.g., ethyl acetate) enhance selectivity by stabilizing intermediates .

Basic: How do researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?

Answer:

Discrepancies arise from varying crystallinity and hydration states. Methodological approaches include:

- Dynamic light scattering (DLS) to assess aggregation in solvents like DMSO or ethanol .

- Solubility assays under controlled humidity, with data cross-validated using HPLC purity checks (>98%) .

Advanced: What protocols are used to evaluate the compound’s biological activity, such as antimicrobial effects?

Answer:

- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .

- Mechanistic studies : Fluorescence quenching to assess DNA gyrase binding or ROS generation via DCFH-DA probes .

Advanced: How can researchers resolve contradictions in reported stability data under acidic conditions?

Answer:

- pH-dependent stability studies : Monitor degradation kinetics (HPLC) at pH 2–7 (37°C).

- Isolation of degradation products : LC-MS identifies decarboxylated or ring-opened byproducts .

- Controlled storage : Recommend anhydrous conditions at −20°C to prevent hydrolysis .

Basic: What methods differentiate this compound from its structural analogs (e.g., 1,2,3,4-tetrahydro derivatives)?

Answer:

- ¹H NMR coupling constants : J values for vicinal hydrogens in dihydronaphthalene (~5.5–6.0 Hz) vs. tetralin derivatives (~2.5–3.5 Hz) .

- X-ray crystallography : Resolves spatial arrangement of the carboxylic acid group relative to the saturated ring .

Advanced: What strategies are employed to enhance the compound’s bioavailability for pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.